molecular formula C10H13Cl2N3 B3089673 (2-(1H-Imidazol-1-yl)phenyl)methanamine dihydrochloride CAS No. 1197227-61-4

(2-(1H-Imidazol-1-yl)phenyl)methanamine dihydrochloride

Cat. No. B3089673
CAS RN: 1197227-61-4
M. Wt: 246.13 g/mol
InChI Key: MKPYQSHQEMIADP-UHFFFAOYSA-N
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Description

“(2-(1H-Imidazol-1-yl)phenyl)methanamine dihydrochloride” is a chemical compound with the IUPAC name (2- (1H-benzo [d]imidazol-1-yl)phenyl)methanamine dihydrochloride . It is used in various chemical reactions and has a molecular weight of 260.17 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13N3.2ClH/c12-7-10-3-1-2-4-11(10)8-14-6-5-13-9-14;;/h1-6,9H,7-8,12H2;2*1H . This indicates that the compound has a molecular structure consisting of a phenyl group attached to an imidazole ring via a methanamine linker .

Scientific Research Applications

Crystal Structure Analysis

One study discusses the crystal structures of imidazole-4-imines, which are related to "(2-(1H-Imidazol-1-yl)phenyl)methanamine" by their imidazole component. These compounds exhibit isomorphism, meaning they have similar crystal structures despite having different halogen atoms. The study highlights the role of weak specific intermolecular interactions in determining the crystal packing of these compounds, which includes hydrogen bonds and π–π interactions (Skrzypiec et al., 2012).

Synthesis and Characterization of Derivatives

Another research area focuses on the synthesis and characterization of novel derivatives from related compounds, such as benzimidazole. These derivatives were synthesized and characterized using various spectroscopic techniques, indicating the broad scope for the synthesis of related compounds and their potential applications in scientific research (Vishwanathan & Gurupadayya, 2014).

Antimicrobial Applications

A study on the synthesis and antimicrobial evaluation of certain 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine derivatives, which share a similar core structure with the compound , revealed variable degrees of antibacterial and antifungal activity. This suggests potential antimicrobial applications for related compounds (Visagaperumal et al., 2010).

Corrosion Inhibition

Research on imidazole derivatives, including compounds similar to "(2-(1H-Imidazol-1-yl)phenyl)methanamine dihydrochloride," has shown their effectiveness as corrosion inhibitors for metals in acidic solutions. This application is significant for industries dealing with metal preservation and protection (Prashanth et al., 2021).

Advanced Material Science

Poly(amide-ether)s bearing imidazole pendants have been synthesized for the study of their physical and optical properties. These materials, which incorporate imidazole units, exhibit solubility in organic solvents, thermal stability, and fluorescence emission, indicating their potential use in advanced materials science (Ghaemy et al., 2013).

Safety and Hazards

The safety data sheet (MSDS) for this compound should be consulted for detailed information on handling, storage, and disposal . As with all chemicals, appropriate safety measures should be taken when handling this compound to prevent exposure and potential harm .

Future Directions

The future directions for the use of “(2-(1H-Imidazol-1-yl)phenyl)methanamine dihydrochloride” are not well-documented in the available literature. Given its unique structure, it may have potential applications in various fields of chemistry and could be a subject of future research .

properties

IUPAC Name

(2-imidazol-1-ylphenyl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3.2ClH/c11-7-9-3-1-2-4-10(9)13-6-5-12-8-13;;/h1-6,8H,7,11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPYQSHQEMIADP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)N2C=CN=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50669520
Record name 1-[2-(1H-Imidazol-1-yl)phenyl]methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50669520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(1H-Imidazol-1-yl)phenyl)methanamine dihydrochloride

CAS RN

1197227-61-4
Record name 1-[2-(1H-Imidazol-1-yl)phenyl]methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50669520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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